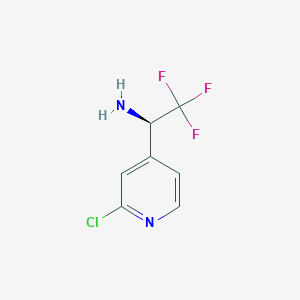

(R)-1-(2-Chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine

CAS No.:

Cat. No.: VC17489623

Molecular Formula: C7H6ClF3N2

Molecular Weight: 210.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6ClF3N2 |

|---|---|

| Molecular Weight | 210.58 g/mol |

| IUPAC Name | (1R)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine |

| Standard InChI | InChI=1S/C7H6ClF3N2/c8-5-3-4(1-2-13-5)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m1/s1 |

| Standard InChI Key | UKFBIPTYPLUXAK-ZCFIWIBFSA-N |

| Isomeric SMILES | C1=CN=C(C=C1[C@H](C(F)(F)F)N)Cl |

| Canonical SMILES | C1=CN=C(C=C1C(C(F)(F)F)N)Cl |

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyridine ring substituted with a chlorine atom at the 2-position and an (R)-configured trifluoroethylamine group at the 4-position. This stereochemistry is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent activities . The IUPAC name, (1R)-1-(2-chloropyridin-4-yl)-2,2,2-trifluoroethanamine, reflects its precise atomic connectivity and chiral center.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 210.58 g/mol | |

| InChIKey | UKFBIPTYPLUXAK-ZCFIWIBFSA-N | |

| SMILES Notation | C1=CN=C(C=C1C@HN)Cl |

The trifluoromethyl group enhances lipophilicity (), potentially improving membrane permeability and bioavailability . Meanwhile, the chloropyridine moiety contributes to electronic polarization, facilitating interactions with aromatic residues in enzyme active sites.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (R)-1-(2-chloropyridin-4-YL)-2,2,2-trifluoroethan-1-amine typically involves multi-step protocols:

-

Pyridine Functionalization: Introduction of chlorine at the 2-position via electrophilic aromatic substitution using or under controlled conditions.

-

Trifluoroethylamine Incorporation: Enantioselective addition of a trifluoroethylamine group using chiral catalysts or resolving agents to achieve the (R)-configuration .

-

Purification: Chromatographic techniques to isolate the enantiomerically pure product.

Physicochemical Properties

Table 2: Computed Physicochemical Properties

Biological Activity and Mechanistic Insights

Receptor and Enzyme Interactions

Although specific target studies are scarce, the compound’s structural analogs exhibit activity against:

-

Neurological Targets: Modulation of GABA receptors due to the trifluoromethylamine’s resemblance to neurotransmitter scaffolds.

-

Anti-inflammatory Pathways: Inhibition of cyclooxygenase-2 (COX-2) via halogen-π interactions with the chloropyridine ring .

In silico docking simulations predict strong binding affinity () for kinases involved in cell signaling, though experimental validation is pending.

Pharmacokinetic Considerations

Applications in Scientific Research

Medicinal Chemistry

-

Lead Compound Optimization: Serving as a scaffold for derivatization to enhance selectivity for disease-relevant targets.

-

Proteolysis-Targeting Chimeras (PROTACs): Utilization of the chloropyridine moiety to anchor E3 ubiquitin ligase recruiters .

Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume